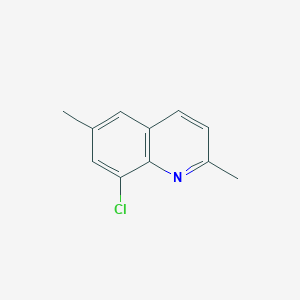

![molecular formula C8H16ClNO B3100854 9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride CAS No. 1378798-55-0](/img/structure/B3100854.png)

9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride

Overview

Description

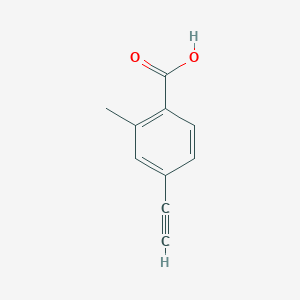

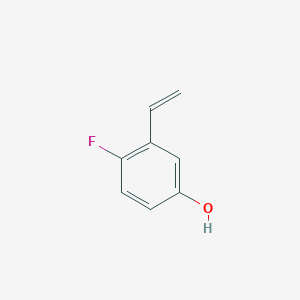

9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride is a chemical compound with the linear formula C8H16CLNO . It is a white solid with a molecular weight of 177.67 .

Synthesis Analysis

The synthesis of 9-Azabicyclo[3.3.1]nonan-3-ol derivatives has been reported in several studies. One method involves the reaction of a 9-azabicyclo[3.3.1]nonan-3-one derivative with hydrogen in the presence of a catalyst composed of a ruthenium complex . Another method involves the reductive amination of 3-substituted 3-azabicyclo[3.3.1]nonan-9-ones in the presence of sodium triacetoxyhydridoborate .Molecular Structure Analysis

The molecular structure of 9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride can be viewed using Java . The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant compared to the saturated analogues .Chemical Reactions Analysis

9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride is involved in various chemical reactions. For instance, it can efficiently catalyze the oxidation of alcohols to afford the corresponding carbonyl compounds . It can also promote a highly efficient and selective aerobic oxidative lactonization of diols under mild reaction conditions using ambient air as the oxidant .Physical And Chemical Properties Analysis

9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride is a white solid . It has a molecular weight of 177.67 and should be stored at 0-8°C .Scientific Research Applications

Asymmetric Cleavage

The compound can be used in the asymmetric cleavage of 9-Azabicyclo[3.3.1]nonan-3-one into cis-2,6-Disubstituted Piperidine . This process results in a cis-2,6-disubstituted piperidine derivative in 93% ee .

Chiral Building Block

The cis-2,6-disubstituted piperidine derivative obtained from the asymmetric cleavage can be transformed into the cis-2,6-bis(hydroxymethyl)piperidine derivative . This derivative serves as a versatile chiral building block .

Reduction of 3-Benzyl and 3-tert-butoxycarbonyl-3-azabicyclo[3.3.1]nonan-9-ones

The compound can be used in the reduction of 3-benzyl- and 3-tert-butoxycarbonyl-3-azabicyclo[3.3.1]nonan-9-ones . This reduction process results in the corresponding alcohols as mixtures of á- and ä-epimers at a ratio of 2: 3 .

4. Formation of O-acetyl and O-methylsulfonyl Derivatives The resulting alcohols from the reduction process can react with acetyl chloride and methanesulfonyl chloride at the hydroxy group to form O-acetyl and O-methylsulfonyl derivatives .

5. Formation of 3-Substituted 9-Iodo (Azido)-3-azabicyclo Nonanes The O-acetyl and O-methylsulfonyl derivatives can react with potassium iodide and sodium azide to afford 3-substituted 9-iodo (azido)-3-azabicyclo nonanes .

Formation of Triphenylphosphonium Salts

The 9-iodo derivatives can be treated with triphenylphosphine to obtain triphenylphosphonium salts . These salts can be converted into the corresponding phosphonium ylides by the action of sodium methoxide in methanol .

Wittig Reaction

The phosphonium ylides readily react with benzaldehyde according to Wittig . This reaction is a popular method for the synthesis of alkenes from carbonyl compounds.

Aerobic Oxidation of Alcohols

9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO) may be employed for the aerobic oxidation of alcohols . This process is a greener alternative for the oxidation of alcohols under aerobic conditions .

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

The primary target of 9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride is the oxidation of alcohols . This compound is known to be a useful intermediate for the production of agrochemical agents or medicines .

Biochemical Pathways

The biochemical pathway affected by 9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride involves the oxidation of alcohols to their corresponding aldehydes and ketones . This process is facilitated by the compound’s ability to act as a catalyst in the presence of ambient air as the oxidant .

Result of Action

The result of the action of 9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride is the efficient conversion of alcohols into their corresponding carbonyl compounds . This transformation is crucial in various biochemical processes and has applications in the production of agrochemical agents or medicines .

Action Environment

The action of 9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride is influenced by environmental factors such as temperature and the presence of oxygen. For instance, it can catalyze the oxidation of alcohols under aerobic conditions

properties

IUPAC Name |

9-azabicyclo[3.3.1]nonan-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO.ClH/c10-8-4-6-2-1-3-7(5-8)9-6;/h6-10H,1-5H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHCPGMAVRSKIFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC(C1)N2)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

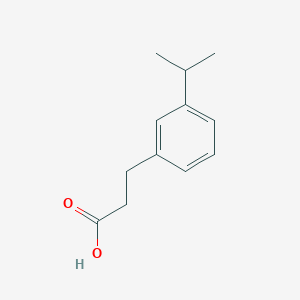

![Methyl octahydrocyclopenta[c]pyrrole-5-carboxylate](/img/structure/B3100860.png)

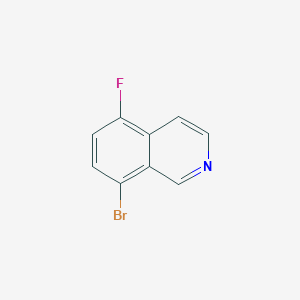

![6-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid](/img/structure/B3100868.png)